2-(Trifluoromethyl)benzimidazole 2-(Trifluoromethyl)benzimidazole
Brand Name: Vulcanchem
CAS No.: 312-73-2
VCID: VC21333920
InChI: InChI=1S/C8H5F3N2/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H,(H,12,13)
SMILES: C1=CC=C2C(=C1)NC(=N2)C(F)(F)F
Molecular Formula: C8H5F3N2
Molecular Weight: 186.13 g/mol

2-(Trifluoromethyl)benzimidazole

CAS No.: 312-73-2

Cat. No.: VC21333920

Molecular Formula: C8H5F3N2

Molecular Weight: 186.13 g/mol

* For research use only. Not for human or veterinary use.

2-(Trifluoromethyl)benzimidazole - 312-73-2

Specification

CAS No. 312-73-2
Molecular Formula C8H5F3N2
Molecular Weight 186.13 g/mol
IUPAC Name 2-(trifluoromethyl)-1H-benzimidazole
Standard InChI InChI=1S/C8H5F3N2/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H,(H,12,13)
Standard InChI Key MXFMPTXDHSDMTI-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)NC(=N2)C(F)(F)F
Canonical SMILES C1=CC=C2C(=C1)NC(=N2)C(F)(F)F
Melting Point 209.5 °C

Introduction

Chemical Identity and Structural Characteristics

2-(Trifluoromethyl)benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. It features a benzimidazole core with a trifluoromethyl group at the 2-position. This structural arrangement contributes to its unique physicochemical properties and biological activities.

Basic Identification Details

The compound is characterized by the following identifiers:

ParameterValue
Chemical Name2-(Trifluoromethyl)-1H-benzimidazole
CAS Number312-73-2
Molecular FormulaC8H5F3N2
Molecular Weight186.13 g/mol
Synonyms2-Trifluoromethylbenzimidazole, 2-(trifluoromethyl)-1H-1,3-benzodiazole, 2-(trifluoromethyl)-1H-benzo[d]imidazole
European Community (EC) Number625-555-1

The molecular structure consists of a benzene ring fused with a five-membered imidazole ring, with a trifluoromethyl (CF3) group attached at the 2-position of the imidazole ring .

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-(Trifluoromethyl)benzimidazole is essential for its applications in medicinal chemistry and other fields.

Physical Properties

The physical properties of 2-(Trifluoromethyl)benzimidazole are summarized in the following table:

PropertyValueMethod
Physical StateCrystalline solidExperimental
Melting Point185-189°CLiterature
Boiling Point353.1±42.0°CPredicted
Density1.536±0.06 g/cm³Predicted
LogP (octanol/water)2.100Crippen Calculated
Water Solubility (log10)-3.36Crippen Calculated
McVol109.930 ml/molMcGowan Calculated

The compound exists as a crystalline solid at room temperature, with relatively high melting and boiling points characteristic of heterocyclic compounds with hydrogen bonding capabilities .

Chemical Properties

The chemical reactivity of 2-(Trifluoromethyl)benzimidazole is significantly influenced by both the benzimidazole core and the trifluoromethyl substituent:

These properties make 2-(Trifluoromethyl)benzimidazole a valuable scaffold in medicinal chemistry, particularly for the development of compounds with improved metabolic stability and membrane permeability .

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 2-(Trifluoromethyl)benzimidazole and its derivatives, reflecting its importance in pharmaceutical research.

Condensation of Diamines with CF3CN

A recent and efficient method involves the condensation of o-phenylenediamine with in situ generated trifluoroacetonitrile (CF3CN). This approach offers good to excellent yields and is applicable to the synthesis of various 2-trifluoromethyl benzimidazoles .

The reaction mechanism proceeds via:

  • Nucleophilic addition of trifluoroacetonitrile to the amino group

  • Formation of an imidamide intermediate

  • Intramolecular cyclization to form the benzimidazole ring

This method has been demonstrated on gram scale, highlighting its potential for practical applications .

Copper-Catalyzed Approaches

An innovative approach employs heterogeneous copper-doped g-C3N4 catalysts for the cascade annulation of trifluoroacetimidoyl chlorides and amines. The protocol enables:

  • Formation of various 2-trifluoromethyl-benzimidazoles in yields up to 99%

  • Recyclability of the Cu/g-C3N4 catalyst for at least three reaction cycles

  • Environmentally friendly conditions

The use of heterogeneous catalysts represents a sustainable alternative to traditional methods, reducing metal contamination in the final products.

Short Synthetic Routes for Derivatives

For the synthesis of 2-(trifluoromethyl)benzimidazole derivatives with various substituents at the 5- and 6-positions (such as -Cl, -F, -CF3, -CN), shorter synthetic routes have been developed. These methods are particularly valuable for preparing analogs with enhanced biological activities .

Biological Activities

2-(Trifluoromethyl)benzimidazole and its derivatives exhibit a wide range of biological activities, making them promising candidates for drug development.

Antiprotozoal Activity

One of the most significant biological properties of 2-(trifluoromethyl)benzimidazole derivatives is their potent antiprotozoal activity.

Activity Against Giardia and Trichomonas

A series of 2-(trifluoromethyl)-1H-benzimidazole derivatives with various 5- and 6-position bioisosteric substituents (-Cl, -F, -CF3, -CN) were tested against Giardia intestinalis and Trichomonas vaginalis. Key findings include:

  • Several analogs demonstrated IC50 values < 1 μM against both protozoan species

  • The compounds showed significantly higher potency than standard drugs albendazole and metronidazole

  • 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole was 14 times more active than albendazole against T. vaginalis

Antimicrobial Properties

2-(Trifluoromethyl)benzimidazole derivatives have shown promising antimicrobial activities against various pathogens:

  • Antibacterial activity against organisms such as Escherichia coli, Streptococcus pneumoniae, and Staphylococcus aureus

  • Activity against Bacillus substilis with minimum inhibitory concentrations (MIC) as low as 100 μg/ml

The antimicrobial effects are often structure-dependent, with specific substitution patterns enhancing activity against particular pathogens.

Other Biological Activities

Additional documented biological activities of 2-(trifluoromethyl)benzimidazole derivatives include:

  • Anticonvulsant properties, with some derivatives showing high activity percentages (up to 88%) against maximal electroshock therapy

  • Antimycobacterial activity against mycobacterium strains, with MIC values as low as 2 μmol/l for some derivatives

  • Potential applications in diabetes treatment through inhibition of PTP-IB and DPP-IV enzymes

Structure-Activity Relationships

Understanding the relationship between structural modifications and biological activity is crucial for optimizing 2-(trifluoromethyl)benzimidazole derivatives for specific therapeutic applications.

Impact of the Trifluoromethyl Group

The trifluoromethyl group at the 2-position of the benzimidazole scaffold contributes several key properties:

  • Enhanced lipophilicity, improving membrane permeability

  • Increased metabolic stability due to the strength of the C-F bond

  • Altered electronic properties of the heterocyclic system

  • Potential for specific interactions with biological targets through fluorine atoms

Effects of Additional Substituents

Research on various derivatives has demonstrated how additional substituents affect biological activity:

  • Halogen substituents (-Cl, -F) at positions 5 and 6 generally enhance antiprotozoal activity

  • Additional trifluoromethyl groups (creating bis-CF3 compounds) significantly increase potency against parasites

  • Nitrile (-CN) groups can modulate the electronic properties and hydrogen-bonding capabilities

  • N-alkylation can affect bioavailability and target selectivity

These structure-activity relationships provide valuable guidance for the rational design of 2-(trifluoromethyl)benzimidazole derivatives with optimized properties for specific therapeutic applications.

Hazard CodeStatementClassificationPercentage of Notifications
H300Fatal if swallowedAcute toxicity, oral97.5%
H311Toxic in contact with skinAcute toxicity, dermal100%
H315Causes skin irritationSkin corrosion/irritation97.5%
H319Causes serious eye irritationEye damage/irritation97.5%
H331Toxic if inhaledAcute toxicity, inhalation100%
H335May cause respiratory irritationSTOT SE 397.5%

These classifications are based on aggregated information from 40 reports by companies from 3 notifications to the ECHA C&L Inventory .

Precautionary Measures

Based on the hazard profile, several precautionary measures are recommended when handling 2-(Trifluoromethyl)benzimidazole:

  • Avoid inhalation, ingestion, and skin contact

  • Use appropriate personal protective equipment (PPE)

  • Handle in well-ventilated areas

  • Store in tightly closed containers in cool, dry locations

  • Dispose of waste according to local regulations for hazardous materials

The compound is classified as toxic (T) with risk statements R25 (toxic if swallowed) and R36/37/38 (irritating to eyes, respiratory system, and skin) .

Applications and Future Perspectives

The unique properties and diverse biological activities of 2-(Trifluoromethyl)benzimidazole have led to various applications and continue to inspire new research directions.

Pharmaceutical Applications

The most prominent applications of 2-(Trifluoromethyl)benzimidazole derivatives are in pharmaceutical research:

  • Development of antiparasitic agents against neglected tropical diseases

  • Novel cancer therapeutics leveraging ferroptosis induction

  • Antimicrobial compounds to address antibiotic resistance

  • Potential treatments for fungal infections and neurological disorders

The versatility of the scaffold allows for targeted modifications to optimize activity against specific diseases.

Research Tools

2-(Trifluoromethyl)benzimidazole derivatives also serve as valuable research tools:

  • Probes for studying ferroptosis mechanisms

  • Models for investigating fluorine effects in medicinal chemistry

  • Building blocks for more complex heterocyclic systems

Future Research Directions

Several promising research directions are emerging:

  • Further optimization of structure-activity relationships for specific targets

  • Development of targeted delivery systems for 2-(trifluoromethyl)benzimidazole derivatives

  • Exploration of combination therapies leveraging the unique properties of these compounds

  • Investigation of novel synthetic approaches for more efficient and sustainable production

  • Detailed mechanistic studies to fully understand the biological activities observed

The continued research on 2-(Trifluoromethyl)benzimidazole derivatives holds promise for addressing significant challenges in medicine, particularly in the areas of antiparasitic, anticancer, and antimicrobial therapies.

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